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Compound of Interest

Compound Name: ZW4864 free base

Cat. No.: B8216099 Get Quote

Executive Summary: This technical guide addresses the target validation of "ZW4864 free
base." Initial research indicates a potential ambiguity in nomenclature between ZW4864, a

small molecule inhibitor, and Zanidatamab (formerly ZW25), a bispecific antibody. Given the

common prefix and the context of advanced drug development, it is highly probable that the

intended subject of this inquiry is Zanidatamab, a well-documented HER2-targeted antibody.

This document will first provide a comprehensive guide to the target validation of Zanidatamab.

Subsequently, a concise summary of the target validation for ZW4864, the β-catenin/BCL9

protein-protein interaction inhibitor, will be presented to ensure completeness.

Part 1: Zanidatamab (ZW25) - A Bispecific Antibody
Targeting HER2
Zanidatamab is an investigational humanized bispecific antibody that targets the human

epidermal growth factor receptor 2 (HER2).[1] It is engineered to simultaneously bind two

distinct, non-overlapping epitopes on the HER2 receptor, a mechanism known as biparatopic

binding.[1] This dual-targeting approach leads to a unique and potent anti-tumor activity, which

has shown promise in various HER2-expressing solid tumors.[2][3]

The Molecular Target: HER2/ERBB2
HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2, is a receptor

tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[4]

Overexpression or amplification of the HER2 gene is a key driver in several cancers, including
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subsets of breast, gastric, and biliary tract cancers. Upon dimerization, the HER2 receptor

activates downstream signaling pathways, such as the MAPK and PI3K/AKT pathways,

promoting uncontrolled cell growth and survival.

Mechanism of Action of Zanidatamab
Zanidatamab's biparatopic design confers a multi-faceted mechanism of action that

distinguishes it from other HER2-targeted therapies like trastuzumab and pertuzumab. It binds

to two distinct HER2 extracellular domains: the dimerization domain (ECD2, the binding site of

pertuzumab) and the juxtamembrane domain (ECD4, the binding site of trastuzumab).

This dual binding leads to:

Dual HER2 Signal Blockade: By engaging two separate domains, Zanidatamab effectively

prevents HER2 dimerization and subsequent activation of downstream signaling pathways

that promote tumor growth.

Enhanced Receptor Clustering and Internalization: The cross-linking of HER2 receptors on

the cell surface by Zanidatamab induces unique receptor clustering and rapid internalization,

leading to the removal and degradation of HER2 from the cell surface. This downregulation

of the target protein further diminishes its oncogenic signaling.

Potent Immune-Mediated Cytotoxicity: Zanidatamab's Fc region can engage immune effector

cells, leading to robust antibody-dependent cellular cytotoxicity (ADCC) and antibody-

dependent cellular phagocytosis (ADCP). Furthermore, it potently induces complement-

dependent cytotoxicity (CDC), a mechanism not strongly observed with trastuzumab or

pertuzumab.
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Mechanism of Action of Zanidatamab

Quantitative Data for Target Validation
The efficacy and target engagement of Zanidatamab have been quantified in both preclinical

and clinical studies.
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Parameter Value / Result Context Reference(s)

Preclinical Efficacy

Complement-

Dependent

Cytotoxicity (CDC)

Potent CDC mediated

with human

complement serum.

In HER2-

overexpressing tumor

cells; trastuzumab and

pertuzumab were

inactive.

Tumor Growth

Inhibition

Superior to

trastuzumab and the

combination of

trastuzumab +

pertuzumab.

In HER2-

overexpressing gastric

cancer xenografts

(NCI-N87 and SK-BR-

3 models).

Clinical Efficacy

Objective Response

Rate (ORR)

41.3% (95% CI: 30.4-

52.8)

Phase 2b HERIZON-

BTC-01 trial in

previously treated

HER2-positive biliary

tract cancer (BTC).

Median Duration of

Response (DoR)

14.9 months (95% CI:

7.4, not reached)

Updated follow-up

from HERIZON-BTC-

01 trial.

Median Overall

Survival (OS)

15.5 months (95% CI:

10.4, 18.5)

Updated follow-up

from HERIZON-BTC-

01 trial.

Progression-Free

Survival (PFS)

Statistically significant

improvement vs.

trastuzumab +

chemotherapy.

Phase 3 HERIZON-

GEA-01 trial in first-

line HER2-positive

gastroesophageal

adenocarcinoma

(GEA).

Experimental Protocols for Target Validation
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Validating the target engagement and mechanism of action of Zanidatamab involves a suite of

biophysical, in vitro, and in vivo assays.

Biophysical Characterization In Vitro Functional Assays In Vivo Models

Surface Plasmon Resonance (SPR)
(Binding Kinetics)

Analytical Ultracentrifugation
(Complex Formation)

Cryo-EM
(Structural Analysis)

Flow Cytometry
(Receptor Binding & Density)

Confocal Microscopy
(Internalization & Clustering)

CDC Assays
(Immune Function)

Growth Inhibition Assays
(Cell Viability)

Tumor Xenograft Models
(Anti-Tumor Efficacy)

Clinical
TrialsStart
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Target Validation Workflow for Zanidatamab

1. Surface Plasmon Resonance (SPR):

Objective: To quantify the binding kinetics (association and dissociation rates) of

Zanidatamab to the HER2 extracellular domain.

Methodology: Recombinant HER2 protein is immobilized on a sensor chip. Zanidatamab is

flowed over the chip at various concentrations. The change in mass on the sensor surface is

measured in real-time to determine the on-rate (ka), off-rate (kd), and dissociation constant

(KD). Experiments can be designed to demonstrate trans-binding by varying the density of

HER2 on the chip.

2. Cell-Based Binding and Internalization Assays:

Objective: To confirm binding to cell-surface HER2 and visualize receptor clustering and

internalization.

Methodology:

Flow Cytometry: HER2-overexpressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are

incubated with fluorescently labeled Zanidatamab. The intensity of fluorescence is

measured to quantify binding.
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Confocal Microscopy: Cells are treated with fluorescently labeled Zanidatamab and

imaged over time. This allows for the visualization of HER2 receptor clustering (capping)

on the cell surface followed by internalization into intracellular vesicles.

3. Complement-Dependent Cytotoxicity (CDC) Assay:

Objective: To measure the ability of Zanidatamab to induce complement-mediated cell lysis.

Methodology: HER2-positive tumor cells are incubated with Zanidatamab in the presence of

a source of active human complement (e.g., human serum). Cell death is quantified by

measuring the release of an intracellular enzyme (like LDH) or using a viability dye (like

propidium iodide).

4. In Vivo Xenograft Models:

Objective: To evaluate the anti-tumor efficacy of Zanidatamab in a living organism.

Methodology: Immunocompromised mice are implanted with HER2-overexpressing human

tumor cells (e.g., gastric cancer GXA-3054 or NCI-N87). Once tumors are established, mice

are treated with Zanidatamab, control antibodies (e.g., trastuzumab + pertuzumab), or a

vehicle. Tumor volume is measured over time to assess the inhibition of tumor growth.

Part 2: ZW4864 Free Base - A β-catenin/BCL9
Inhibitor
ZW4864 is an orally active, selective small-molecule inhibitor that disrupts the protein-protein

interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9). This interaction is a critical

downstream step in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in

various cancers.

The Molecular Target: β-catenin/BCL9 Interaction
In the canonical Wnt signaling pathway, the accumulation of β-catenin in the nucleus and its

subsequent binding to TCF/LEF transcription factors is a key event. This complex requires the

co-activator BCL9 to initiate the transcription of oncogenic target genes like c-Myc and Cyclin

D1. Disrupting the β-catenin/BCL9 interaction is a therapeutic strategy to selectively inhibit this
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oncogenic transcription without affecting β-catenin's other essential cellular functions, such as

cell adhesion.

Cell Nucleus
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Mechanism of Action of ZW4864

Quantitative Data for Target Validation
The potency and selectivity of ZW4864 have been characterized using various biochemical and

cell-based assays.
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Parameter Value Context Reference(s)

Biochemical Assays

Ki (β-catenin/BCL9

PPI)
0.76 μM

AlphaScreen

competitive inhibition

assay using full-length

β-catenin.

IC50 (β-catenin/BCL9

PPI)
0.87 μM AlphaScreen assay.

KD (Biotin-ZW4864:β-

catenin)
0.77 ± 0.063 μM

AlphaScreen

saturation binding

assay.

Selectivity vs. β-

catenin/E-cadherin
229-fold

AlphaScreen

selectivity assay.

Cell-Based Assays

IC50 (TOPFlash

Luciferase Assay)

11 μM (HEK293), 7.0

μM (SW480), 6.3 μM

(MDA-MB-468)

Measures inhibition of

β-catenin-dependent

transcription.

IC50 (Cell Growth

Inhibition)
9.6–76 μM

In Wnt-dependent

cancer cells.

Pharmacokinetics

Oral Bioavailability (F) 83% In C57BL/6 mice.

Experimental Protocols for Target Validation
1. AlphaScreen (Amplified Luminescent Proximity Homestead Assay):

Objective: To measure the disruption of the β-catenin/BCL9 interaction in a high-throughput

format.

Methodology: Biotinylated BCL9 peptide and GST-tagged β-catenin protein are used.

Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-GST-coated
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Acceptor beads bind the protein. When in proximity, laser excitation of the Donor bead

results in a singlet oxygen transfer to the Acceptor bead, producing a light signal. ZW4864

competes with the BCL9 peptide for binding to β-catenin, separating the beads and causing

a dose-dependent decrease in the signal.

2. Co-Immunoprecipitation (Co-IP):

Objective: To confirm the disruption of the β-catenin/BCL9 interaction in a cellular context.

Methodology: Lysates from cancer cells with active Wnt signaling (e.g., HCT116) are

incubated with ZW4864. An antibody against β-catenin is used to pull down β-catenin and its

binding partners. The pulled-down proteins are then analyzed by Western blot using an

antibody for BCL9. A dose-dependent decrease in the amount of co-precipitated BCL9

indicates that ZW4864 disrupts the interaction.

3. TOPFlash/FOPFlash Luciferase Reporter Assay:

Objective: To quantify the inhibition of β-catenin-mediated gene transcription.

Methodology: Cells (e.g., SW480) are co-transfected with a TOPFlash plasmid (containing

multiple TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid. A

FOPFlash plasmid with mutated binding sites is used as a negative control. Treatment with

ZW4864 is expected to decrease luciferase activity in a dose-dependent manner, indicating

suppression of β-catenin signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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